![molecular formula C20H21N5O B2384424 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 1421493-58-4](/img/structure/B2384424.png)
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone
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Overview
Description
Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine and its derivatives have shown significant medicinal potential across a range of therapeutic areas. They are integral to the design of drugs with diverse pharmacological activities including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The flexibility of the piperazine scaffold allows for structural modifications, leading to variations in medicinal properties. This adaptability makes piperazine a valuable building block in drug discovery, suggesting that compounds related to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone could be explored for similar therapeutic applications (Rathi et al., 2016).
Pyridazine Derivatives and Drug Development
Pyridazine and its analogs are known for their cardiovascular properties, among other biological activities. The synthesis of pyridazinone derivatives often involves reacting hydrazine or its derivatives with appropriately substituted carbon chains. Given the broad spectrum of biological activities associated with pyridazine derivatives, including cardiovascular benefits, it's plausible that compounds similar to the one could hold promise for new therapeutic interventions, especially related to heart disease and potentially other conditions (Jakhmola et al., 2016).
Potential in Central Nervous System (CNS) Drug Development
Heterocyclic compounds with nitrogen, such as pyrrole and pyridazine, play a significant role in the development of CNS-active drugs. These compounds exhibit effects ranging from antidepressant to anticonvulsant activities. The structural features of these molecules, including those similar to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone, may offer a basis for the synthesis of novel CNS drugs with minimized adverse effects, pointing towards the potential for developing new treatments for CNS disorders (Saganuwan, 2017).
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to a variety of biological activities . For instance, some pyrrolopyrazine derivatives have shown inhibitory effects on kinases .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
(3-methylphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-16-5-4-6-17(15-16)20(26)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-3-10-23/h2-10,15H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPTZKCBNNBLLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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